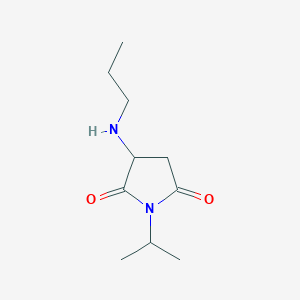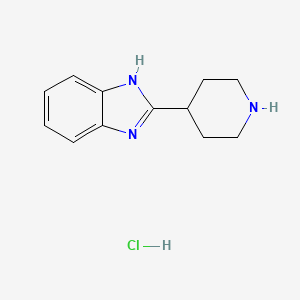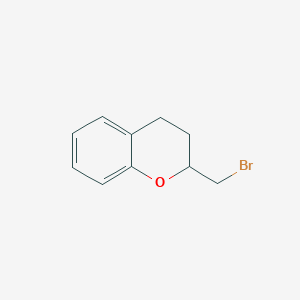
2-(Bromomethyl)chroman
Übersicht
Beschreibung
2-(Bromomethyl)chroman is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of chroman derivatives, which includes this compound, can be achieved through a highly enantio- and diastereoselective method. This involves an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The synthesis of chroman derivatives, including this compound, involves a domino reaction that includes oxidative addition, followed by two carbopalladation steps and completed by a cyclization to annelate the benzene moiety .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Neuroprotection in CNS Trauma and Ischemia
- A series of 2-(aminomethyl)chromans, closely related to 2-(Bromomethyl)chroman, have been developed as potent inhibitors of iron-dependent lipid peroxidation. These compounds were found effective in enhancing early neurological recovery and survival in a mouse head injury model. Their efficacy was also observed in cerebral ischemia models, supporting their role in treating traumatic and ischemic injuries (Jacobsen et al., 1992).
Dopamine D2 Agonist Pharmacophore
- 2-(Aminomethyl)chromans (2-AMCs), structurally similar to this compound, were studied for their affinity to dopamine D2 receptors. The results suggested these compounds could be useful in treating disorders resulting from hypo- and hyperdopaminergic activity, without complete D2 agonism or antagonism side effects (Mewshaw et al., 1997).
Synthesis Methodology
- A study focused on the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols using a catalytic process. This synthesis method is important for obtaining valuable and highly functionalized compounds, highlighting the chemical versatility of this compound-related structures (Furst et al., 2020).
Halogen Contact and Conformational Analysis
- The solid-state study of compounds like 2-chlorodifluoromethyl-3-methylchromone and 3-bromomethyl-2-chlorodifluoromethylchromone, which are closely related to this compound, revealed the importance of halogen–halogen contact in determining the preferred conformation in the solid phase. This is significant in understanding the molecular behavior of such compounds (León et al., 2016).
Synthesis of Optically Active Derivatives
- Research on the synthesis of optically active 6-substituted 2-(aminomethyl)chromans, which are related to this compound, provided insights into the creation of chroman-containing primary amines. These amines are valuable for pharmaceutical agent synthesis (Zhang et al., 2004).
Solvent-Controlled Transformation Studies
- The study of 2-bromomethyl-2-methylaziridines demonstrated how the choice of solvent can significantly influence the reaction outcome. This understanding is crucial for the selective formation of functionalized aziridines and azetidines, highlighting the reactivity and versatility of this compound derivatives (Stankovic et al., 2012).
Eigenschaften
IUPAC Name |
2-(bromomethyl)-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRCEFOQRTXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656801 | |
| Record name | 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852181-00-1 | |
| Record name | 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)chroman | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



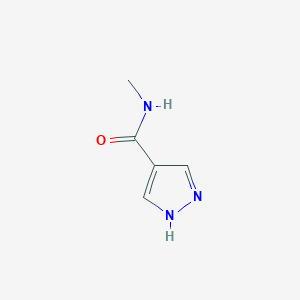
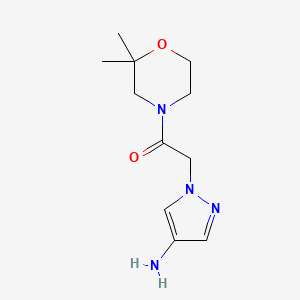
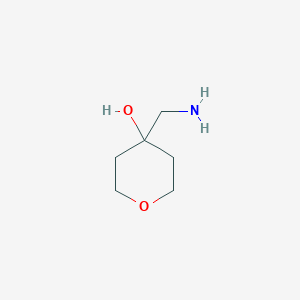
![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)

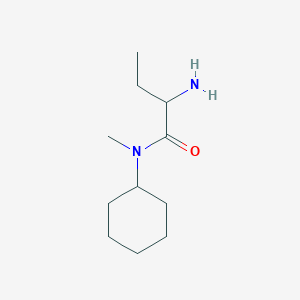
![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)
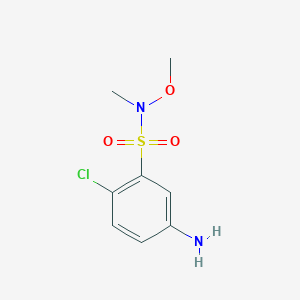
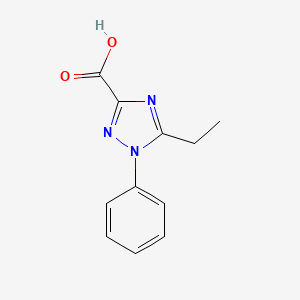
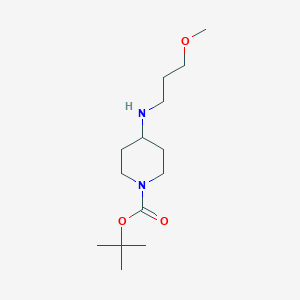

![3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B1371160.png)
